3-Methoxy-3-(4-Tolyl)-Propyl Chloride
Description
3-Methoxy-3-(4-tolyl)-propyl chloride is a chlorinated organic compound featuring a propane backbone with substituents at the 3-position: a methoxy group (-OCH₃), a 4-methylphenyl (4-tolyl) group, and a terminal chloride (-Cl). This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution reactions or as an intermediate in pharmaceuticals and agrochemicals.
Synthetic routes often involve halogenation or alkylation steps. For example, describes the synthesis of structurally related chloropropane derivatives, such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate, via reactions of 1-bromo-3-chloropropane with phenolic esters under basic conditions .
Properties
CAS No. |
6658-59-9 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chloro-1-methoxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-3-5-10(6-4-9)11(13-2)7-8-12/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
BRGBFUVDFKKJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride often involves the direct chlorination This process may utilize diazotization of toluidines followed by treatment with cuprous chloride for specific isomers . The separation of isomers is typically achieved through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(4-Tolyl)-Propyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-1-methoxypropyl)benzaldehyde or 4-(3-chloro-1-methoxypropyl)benzoic acid.
Reduction: Formation of 4-(3-methoxypropyl)toluene.
Substitution: Formation of 4-(3-hydroxy-1-methoxypropyl)toluene or 4-(3-amino-1-methoxypropyl)toluene.
Scientific Research Applications
3-Methoxy-3-(4-Tolyl)-Propyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Challenges
- Stability : Tertiary chlorides like 3-methoxy-3-(4-tolyl)-propyl chloride are less reactive in SN2 mechanisms but may undergo elimination to form alkenes under basic conditions. This contrasts with primary chlorides (e.g., 1-bromo-3-chloropropane in ), which readily undergo substitution .
- Synthetic Yields : High purity (>99% HPLC) is achievable for chloropropane derivatives via recrystallization (), but steric hindrance in the target compound may necessitate optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
